molecular formula C14H13N3O4 B11546073 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 303065-71-6

3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B11546073
CAS No.: 303065-71-6
M. Wt: 287.27 g/mol
InChI Key: HPVVEEALGSWGAM-OQLLNIDSSA-N
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Description

3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone: is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 3-Hydroxy-4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve ethanol as a solvent and may require acidic or basic catalysts.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: Employed in studies involving enzyme interactions and biochemical pathways.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with various molecular targets, including enzymes and receptors. The hydrazone group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities . The compound’s ability to undergo condensation reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Uniqueness:

    Functional Groups:

    Versatility: Its ability to participate in various chemical reactions and form stable complexes with metal ions sets it apart from similar compounds.

Properties

CAS No.

303065-71-6

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-methoxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H13N3O4/c1-21-14-7-2-10(8-13(14)18)9-15-16-11-3-5-12(6-4-11)17(19)20/h2-9,16,18H,1H3/b15-9+

InChI Key

HPVVEEALGSWGAM-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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